molecular formula C14H14O B1664572 1,1-Diphenylacetone CAS No. 781-35-1

1,1-Diphenylacetone

Cat. No.: B1664572
CAS No.: 781-35-1
M. Wt: 210.27 g/mol
InChI Key: DBNWBEGCONIRGQ-UHFFFAOYSA-N
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Description

1,1-Diphenylacetone, also known as 1,1-diphenylpropan-2-one, is an organic compound composed of a benzhydryl group and a methyl group attached to a central carbonyl group. It is a white solid with a chemical formula of C15H14O and a molar mass of 210.276 g·mol−1. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Scientific Research Applications

1,1-Diphenylacetone has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,1-diphenylacetone involves the reaction of phenylacetone with bromine in benzene to effect an α-keto bromination. This reaction mixture is stirred for 3-6 hours. The resulting mixture is then slowly added to a solution of anhydrous aluminium chloride in benzene to catalyze a Friedel-Crafts alkylation. The reaction mixture undergoes a lengthy workup, ending in the recrystallization of this compound from petroleum ether .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylacetone undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where one of the phenyl groups or the carbonyl group is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce diphenylmethanol.

Mechanism of Action

The mechanism of action of 1,1-diphenylacetone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various intermediates and products, depending on the specific reaction conditions. The molecular targets and pathways involved in these reactions are diverse and can include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylacetone: Similar in structure but with different positioning of the phenyl groups.

    Benzhydryl methyl ketone: Another compound with a benzhydryl group attached to a carbonyl group.

    Diphenylmethanol: The reduced form of 1,1-diphenylacetone.

Uniqueness

This compound is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,1-diphenylpropan-2-one
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InChI

InChI=1S/C15H14O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3
Source PubChem
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InChI Key

DBNWBEGCONIRGQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
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Molecular Formula

C15H14O
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DSSTOX Substance ID

DTXSID8061137
Record name 2-Propanone, 1,1-diphenyl-
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Molecular Weight

210.27 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 1,1-Diphenylacetone
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CAS No.

781-35-1
Record name 1,1-Diphenylacetone
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Record name 1,1-Diphenylacetone
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Record name 2-Propanone, 1,1-diphenyl-
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Synthesis routes and methods I

Procedure details

To a cooled (-80° C.) solution of ((3,5-bis(trifluoromethyl)phenyl)methyloxy)acetonitrile (0.51 g; Example 1a, Method B(i) was added 0.42M lithio diphenylmethane (10 ml; prepared by addition of 2.5M n-butyl lithium in hexane (10 ml) to a cooled (-80° C.) solution of diphenylmethane (4.2 g) in diethyl ether (5 ml), followed by warming to room temperature for 3 hours). The solution was warmed to room temperature for 0.5h and then 1M-hydrochloric acid (10 ml) and ethyl acetate were added and the organic phase washed with saturated brine and dried (MgSO4). After evaporation in vacuo the residue was chromatographed on silica gel (eluting with 5% ethyl acetate in hexane ) to give 1-(3,5-bis(triflouromethyl)phenyl)methyloxy)-3,3-diphenyl acetone as an oil which gave an identical 1H NMR spectrum to the material prepared by Method A.
Name
((3,5-bis(trifluoromethyl)phenyl)methyloxy)acetonitrile
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4.2 g
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5 mL
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0.5h
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Synthesis routes and methods II

Procedure details

Diphenylacetyl chloride (4.6 g), tri-n-butyl-((3,5-bis(trifluoromethyl)phenyl)methyloxymethyl)tin (12.6 g; Example 1a, (Method Ai)and benzylchlorobis(triphenylphosphine) palladium (II)(80 mg)were dissolved in chloroform (10 ml) and the solution heated at 80° C. for 6h. On cooling diethyl ether and saturated aqueous potassium fluoride were added and after 30 minutes the solution was filtered through Hiflo™. The organic layer was washed with water, saturated brine and dried (MgSO4). After evaporation in vacuo the residual oil was purified by chromatography on silica gel (eluting with 0 to 10% ethyl acetate in petroleum ether bp=60°-80° C.) to give 1-(3,5-bis(trifluoromethyl)phenyl)methyloxy)-3,3-diphenyl acetone as an oil. 1H NMR (CDCl3, 360MHz) δ7.80 (1H; s; 4-aryl CH) 7.71 (2H; s; 2,6-aryl CH), 7.43-7.24 (10H; m; phenyl), 5.30 (1H; s; Ph2CH), 4.56 (2H; s), 4.31 (2H; s). m/e Found 452.1191, C24H13F6O2 requires 452.12110.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
tri-n-butyl-((3,5-bis(trifluoromethyl)phenyl)methyloxymethyl)tin
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Name
benzylchlorobis(triphenylphosphine) palladium (II)
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,1-diphenylacetone interesting from a chemical reactivity standpoint?

A1: this compound is intriguing because it can form a dianion, enabling its use as a versatile reagent in organic synthesis. [, ] This dianion can act as a C,O-dinucleophile, reacting with various electrophiles to form cyclic compounds. [, ]

Q2: What kind of cyclic compounds can be synthesized using the dianion of this compound?

A2: Researchers have successfully synthesized several cyclic compounds by reacting the this compound dianion with different organosilanes. Reactions with diorganodichlorosilanes produced 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,8-dioxacyclooctanes. Interestingly, using diorganodifluorosilanes as the electrophile resulted in the formation of a positional isomer, 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,6-dioxacyclooctane. [, ] Furthermore, reacting the dianion with 1,2-dichlorotetramethyldisilane and 1,3-dichlorohexamethyltrisilane yielded a 10-membered cyclic compound and a 6-membered cyclic compound, respectively. []

Q3: Are there any structural studies confirming the formation of these cyclic compounds?

A3: Yes, X-ray crystallography has been instrumental in confirming the structures of several synthesized cyclic compounds, including:

  • 1,1,5,5-tetraphenyl-3,7-bis(diphenylmethylene)-1,5-disila-2,8-dioxyacyclooctane []
  • 1,1,5,5-tetraphenyl-3,7-bis(diphenylmethylene)-1,5-disila-2,6-dioxacyclooctane []
  • 1,1,2,2,6,6,7,7-octamethyl-4,9-bis(diphenylmethylene)-1,2,6,7-tetrasila-3,10-dioxacyclodecane []

Q4: Can this compound be used to synthesize α-arylnaphthalenes?

A5: Yes, novel synthetic routes using this compound as a starting material for the synthesis of α-arylnaphthalenes have been reported. [, , ]

Q5: Are there any known applications of this compound in asymmetric synthesis?

A6: this compound serves as a substrate in the asymmetric synthesis of (S)-(-)-1,1-diphenyl-2-propanol via iridium-catalyzed asymmetric transfer hydrogenation. This reaction utilized a chiral diaminodiphosphine ligand and [IrHCl2(COD)]2. [, ]

Q6: What can you tell us about the stability of this compound?

A7: While this compound is generally considered stable, research indicates that 1-phenyl-2-propanone, a related compound, can degrade over prolonged storage periods. [] This information could be relevant for impurity profiling in certain contexts.

Q7: Does the structure of this compound lend itself to any specific analytical techniques?

A8: The photochemical behavior of this compound and its derivative, 1,1,3,3-tetraphenylacetone, has been investigated using laser flash photolysis when adsorbed on layered clays. This technique allows the study of transient species, such as radicals and carbocations, generated upon light excitation. []

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